molecular formula C14H16N2O4S B1214577 1,5-Aedans CAS No. 50402-62-5

1,5-Aedans

Cat. No.: B1214577
CAS No.: 50402-62-5
M. Wt: 308.35 g/mol
InChI Key: FBZFLXJHAMMUQM-UHFFFAOYSA-N
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Description

1,5-Aedans is a chemical compound with the molecular formula C₁₄H₁₆N₂O₄S. It is known for its role as a fluorophore, which means it can re-emit light upon light excitation. This property makes it valuable in various scientific applications, particularly in fluorescence spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Aedans typically involves the reaction of naphthalene-1-sulfonic acid with 2-acetamidoethylamine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The process involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions in reactors with precise control over temperature, pressure, and pH. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1,5-Aedans undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with some requiring elevated temperatures and others proceeding at room temperature .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

1,5-Aedans has a wide range of scientific research applications:

    Chemistry: It is used as a fluorescent probe in various chemical analyses, including the study of molecular interactions and reaction mechanisms.

    Biology: In biological research, it serves as a marker for tracking cellular processes and studying protein dynamics.

    Medicine: The compound is employed in diagnostic assays and imaging techniques to detect and monitor diseases.

    Industry: It is used in the development of fluorescent dyes and sensors for various industrial applications.

Mechanism of Action

The mechanism of action of 1,5-Aedans involves its ability to absorb light at a specific wavelength and re-emit it at a different wavelength. This property is utilized in fluorescence spectroscopy to detect and quantify various substances. The molecular targets and pathways involved include interactions with specific proteins, nucleic acids, and other biomolecules, allowing for detailed studies of their behavior and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Aedans is unique due to its specific fluorescence characteristics, which make it highly valuable in applications requiring precise and sensitive detection of various substances. Its structural features, such as the acetamido group, contribute to its distinct properties and versatility in scientific research .

Properties

CAS No.

50402-62-5

Molecular Formula

C14H16N2O4S

Molecular Weight

308.35 g/mol

IUPAC Name

5-(2-acetamidoethylamino)naphthalene-1-sulfonic acid

InChI

InChI=1S/C14H16N2O4S/c1-10(17)15-8-9-16-13-6-2-5-12-11(13)4-3-7-14(12)21(18,19)20/h2-7,16H,8-9H2,1H3,(H,15,17)(H,18,19,20)

InChI Key

FBZFLXJHAMMUQM-UHFFFAOYSA-N

SMILES

CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O

Canonical SMILES

CC(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O

50402-62-5

Synonyms

1,5-AEDANS
N-acetyl-N'-(5-sulfo-1-naphthyl)ethylenediamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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